Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylate group at the 3rd position of the imidazo[1,5-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of pyridinylaldimines with subsequent functionalization. One common method is the Cu(II)-mediated functionalization of α′-C(sp3)–H bonds of pyridinylaldimines, followed by cyclization to form the imidazo[1,5-a]pyridine ring . This reaction exploits the directing ability of heteroleptic aldimine and pyridine groups in the substrate, yielding the C–H functionalization of α′-methylene groups in a regioselective manner.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the imidazo[1,5-a]pyridine ring.
Substitution: The fluorine atom and carboxylate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,5-a]pyridine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyridine compounds.
Scientific Research Applications
Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, depending on its specific application.
Comparison with Similar Compounds
Sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Properties
IUPAC Name |
sodium;8-fluoroimidazo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.Na/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWANSCSYTRYXJH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)[O-])C(=C1)F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN2NaO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.